

Purity and analysis methods for C7H16N2O2S

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Compound of Interest

Compound Name:	4-(3-Aminopropyl)thiomorpholine 1,1-Dioxide
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An In-depth Technical Guide to the Purity and Analysis of N-ethyl-1-[(2S)-pyrrolidin-2-yl]methanesulfonamide (C7H16N2O2S)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity and characteristics of the chiral compound N-ethyl-1-[(2S)-pyrrolidin-2-yl]methanesulfonamide. Given the limited publicly available data specific to this molecule, this guide draws upon established analytical principles for related pyrrolidine and sulfonamide derivatives, offering a robust framework for quality control and characterization.

Compound Identification

The chemical entity in focus is N-ethyl-1-[(2S)-pyrrolidin-2-yl]methanesulfonamide, with the molecular formula C7H16N2O2S. It is a chiral compound containing a pyrrolidine ring, a sulfonamide group, and an ethyl substituent. The "(2S)" designation specifies the stereochemistry at the second position of the pyrrolidine ring, which is critical for its potential biological activity and interaction with biological systems.

Purity and Impurity Profiling

Achieving high purity is paramount in drug development to ensure safety and efficacy. For N-ethyl-1-[(2S)-pyrrolidin-2-yl]methanesulfonamide, potential impurities could arise from the synthesis process, including starting materials, reagents, by-products, and degradation products. A thorough impurity profile is essential for quality control.

Table 1: Potential Impurities and Recommended Analytical Methods

Impurity Type	Potential Source	Recommended Analytical Techniques
Starting Materials	Incomplete reaction	HPLC, GC, TLC
Reagents/Catalysts	Carryover from synthesis	ICP-MS (for elemental impurities), HPLC
Diastereomers/Enantiomers	Non-stereoselective synthesis	Chiral HPLC, Chiral GC, CE
Related Substances	Side reactions, degradation	HPLC-UV, LC-MS, GC-MS
Residual Solvents	Manufacturing process	Headspace GC-MS

Analytical Methodologies: Experimental Protocols

A multi-faceted analytical approach is necessary for the comprehensive characterization of N-ethyl-1-[(2S)-pyrrolidin-2-yl]methanesulfonamide. The following are detailed experimental protocols that can be adapted for its analysis.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

HPLC is the cornerstone for assessing the purity and quantifying the content of the active pharmaceutical ingredient (API).

Experimental Protocol:

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 μ m particle size) is a suitable starting point.
- Mobile Phase: A gradient elution is recommended to separate polar and non-polar impurities. A typical mobile phase could consist of:
 - Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

- Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
- A gradient from 5% to 95% Solvent B over 30 minutes can be optimized.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: The UV detection wavelength should be selected based on the UV spectrum of the compound. If no strong chromophore is present, a low wavelength (e.g., 210 nm) or a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) may be necessary.
- Injection Volume: 10 µL.
- Sample Preparation: Dissolve the sample in the initial mobile phase composition to ensure good peak shape.

Chiral HPLC for Enantiomeric Purity

Due to the chiral nature of the molecule, it is crucial to determine the enantiomeric excess.

Experimental Protocol:

- Instrumentation: HPLC system with a UV or polarimetric detector.
- Column: A chiral stationary phase (CSP) column is required. Common choices include polysaccharide-based columns (e.g., Chiralpak® series) or protein-based columns.
- Mobile Phase: Typically, a normal-phase mobile phase consisting of a mixture of alkanes (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is used. The ratio is optimized to achieve separation.
- Flow Rate: 0.5 - 1.0 mL/min.
- Column Temperature: Ambient or controlled (e.g., 25 °C).
- Detection: UV detection at a suitable wavelength.

Mass Spectrometry (MS) for Structural Confirmation and Impurity Identification

Mass spectrometry, often coupled with liquid chromatography (LC-MS), is a powerful tool for confirming the molecular weight and identifying unknown impurities.

Experimental Protocol:

- Instrumentation: An LC-MS system, preferably with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
- Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally suitable for this class of compounds.
- LC Conditions: The HPLC method described in section 3.1 can be adapted for LC-MS.
- Mass Analyzer Settings:
 - Full Scan Mode: To obtain the mass spectrum of the main peak and any impurities.
 - Tandem MS (MS/MS) Mode: To fragment the parent ions and obtain structural information for both the API and its impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the chemical structure of the molecule.

Experimental Protocol:

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: A deuterated solvent in which the compound is soluble (e.g., DMSO-d6, CDCl3, or D2O).
- Experiments:
 - ^1H NMR: To identify the different types of protons and their connectivity.

- ^{13}C NMR: To identify the different types of carbon atoms.
- 2D NMR (e.g., COSY, HSQC, HMBC): To establish the complete connectivity of the molecule.
- Chiral NMR: Using chiral solvating or derivatizing agents to determine enantiomeric purity.

Table 2: Summary of Analytical Techniques and Their Applications

Technique	Application	Key Parameters
HPLC-UV	Purity assessment, Assay	Column type, mobile phase, flow rate, detection wavelength
Chiral HPLC	Enantiomeric purity	Chiral stationary phase, mobile phase
LC-MS	Molecular weight confirmation, impurity identification	Ionization mode, mass range, fragmentation energy
GC-MS	Residual solvent analysis	Column type, temperature program, injection mode
^1H and ^{13}C NMR	Structural elucidation and confirmation	Solvent, magnetic field strength

Method Validation

All analytical methods used for quality control must be validated according to ICH guidelines.

Key validation parameters include:

- Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
- Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
- Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision,

accuracy, and linearity.

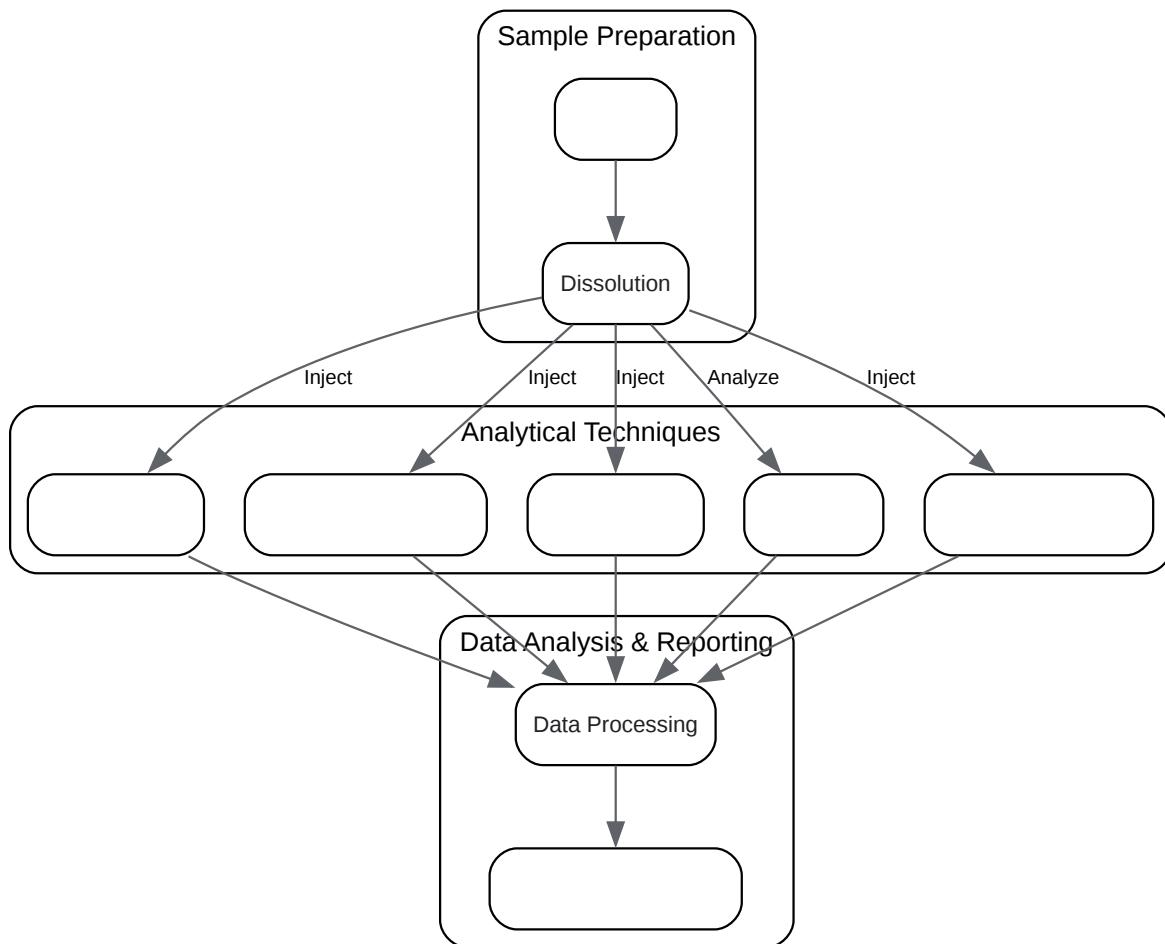
- Accuracy: The closeness of the test results obtained by the method to the true value.
- Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
- Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
- Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
- Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Biological Activity and Signaling Pathways

While specific biological data for N-ethyl-1-[(2S)-pyrrolidin-2-yl]methanesulfonamide is not readily available in the public domain, the pyrrolidine and sulfonamide moieties are present in numerous biologically active compounds. Pyrrolidine derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial, antiviral, and anticancer effects.[\[1\]](#) [\[2\]](#)[\[3\]](#) Sulfonamides are a well-established class of drugs with antibacterial and diuretic properties.[\[4\]](#)[\[5\]](#)[\[6\]](#) The combination of these two pharmacophores in a chiral molecule suggests potential for novel biological activity. Further research is required to elucidate the specific biological targets and signaling pathways of this compound.

Visualizations

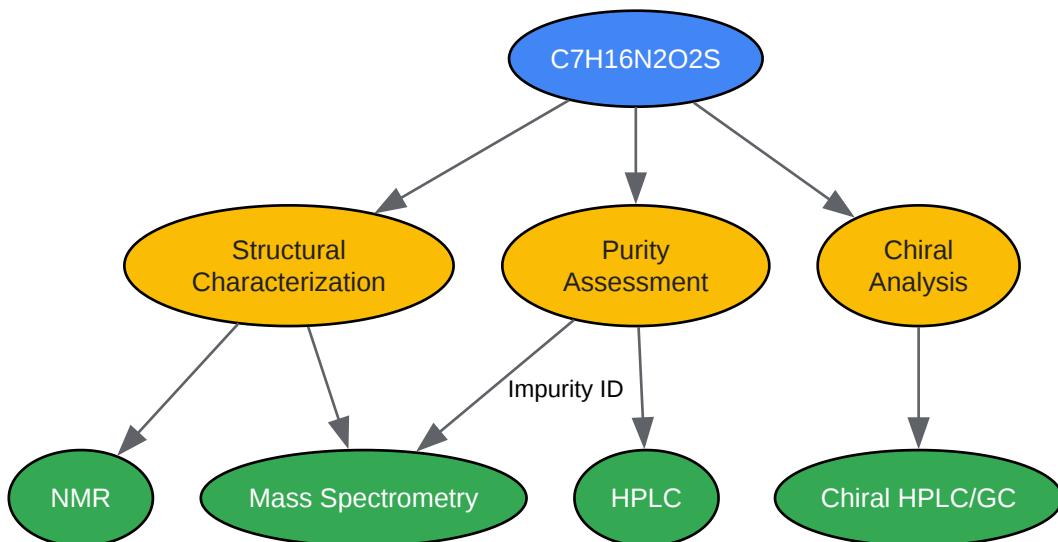
General Experimental Workflow for Purity Analysis



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Caption: Workflow for the purity analysis of C₇H₁₆N₂O₂S.

Logical Relationship of Analytical Techniques



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